Methyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate
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Overview
Description
METHYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE is a complex organic compound that features a benzoate ester functional group. This compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-methylbenzenesulfonyl chloride and 4-methylphenyl benzoate . These intermediates undergo further reactions, including esterification and amidation, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. Common reagents used in these processes include organic solvents, catalysts, and protective groups to facilitate the reactions and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic rings.
Scientific Research Applications
METHYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl benzoate: Shares a similar benzoate ester structure but lacks the sulfonyl and amido groups.
4-Methylbenzenesulfonate: Contains the sulfonyl group but differs in the overall structure and functional groups.
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar sulfonyl group but with a trifluoromethyl substituent.
Uniqueness
METHYL 4-[4-(2-{4-[(4-METHYLBENZENESULFONYL)OXY]PHENYL}-2-OXOETHOXY)-4-OXOBUTANAMIDO]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H25NO9S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
methyl 4-[[4-[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethoxy]-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C27H25NO9S/c1-18-3-13-23(14-4-18)38(33,34)37-22-11-7-19(8-12-22)24(29)17-36-26(31)16-15-25(30)28-21-9-5-20(6-10-21)27(32)35-2/h3-14H,15-17H2,1-2H3,(H,28,30) |
InChI Key |
QIWUHHZFNKGBCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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